![molecular formula C12HCl7O B196246 1,2,3,4,7,8,9-Heptachlorodibenzofuran CAS No. 55673-89-7](/img/structure/B196246.png)
1,2,3,4,7,8,9-Heptachlorodibenzofuran
Overview
Description
Mechanism of Action
Biochemical Analysis
Biochemical Properties
1,2,3,4,7,8,9-Heptachlorodibenzofuran is a ligand-activated transcriptional activator . It binds to the XRE promoter region of genes it activates . It activates the expression of multiple phase I and II xenobiotic chemical metabolizing enzyme genes, such as the CYP1A1 gene . This compound mediates the biochemical and toxic effects of halogenated aromatic hydrocarbons .
Cellular Effects
This compound has been shown to induce the expression of the genes encoding the cytochrome P450 (CYP) isoforms CYP1A1 and CYP1B1, as well as the aryl hydrocarbon receptor repressor (AhRR) in primary human peripheral blood lymphocytes . It also increases ethoxyresorufin-O-deethylase (EROD) activity, a marker of CYP1A1 activity, in isolated human peripheral blood lymphocytes in a concentration-dependent manner .
Molecular Mechanism
The molecular mechanism of action of this compound involves binding to the XRE promoter region of genes it activates . This leads to the activation of multiple phase I and II xenobiotic chemical metabolizing enzyme genes .
Dosage Effects in Animal Models
This compound decreases the number of splenic plaque-forming cells, indicating immunosuppression, and increases hepatic microsomal aryl hydrocarbon hydroxylase (AHH) activity in mice induced with sheep red blood cells . The effects vary with different dosages, with ED 50 s = 12 and 700 nmol/kg, respectively .
Preparation Methods
1,2,3,4,7,8,9-Heptachlorodibenzofuran can be synthesized through various methods, including the chlorination of dibenzofuran under controlled conditions . Industrial production often involves the use of chlorinated precursors and catalysts to achieve the desired level of chlorination . The reaction conditions typically include high temperatures and the presence of a chlorinating agent .
Chemical Reactions Analysis
1,2,3,4,7,8,9-Heptachlorodibenzofuran undergoes several types of chemical reactions:
Substitution: Halogen substitution reactions can occur, where chlorine atoms are replaced by other halogens or functional groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents . The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
Toxicological Research
The compound has been extensively studied for its toxicological effects. Research indicates that exposure to 1,2,3,4,7,8,9-heptachlorodibenzofuran is linked to increased cancer mortality rates. A study found that for each incremental rise in the concentration of this compound, there was a significant increase in the risk of cancer mortality (hazard ratio of 1.98) . The findings suggest that it may act as a carcinogen in humans.
Key Findings:
- Cancer Mortality: A 90% higher risk associated with increased concentrations .
- Dose-Response Relationship: A linear increase in cancer mortality risk with rising levels of the compound .
Environmental Monitoring
Due to its persistence in the environment and potential for bioaccumulation, this compound is monitored in various ecological studies. It is often analyzed alongside other persistent organic pollutants (POPs) to assess contamination levels in soil and water systems.
Applications in Environmental Studies:
- Soil Sampling: Used to evaluate contamination levels at industrial sites .
- Water Quality Assessments: Monitored in aquatic environments to understand its distribution and impact on ecosystems.
Human Health Risk Assessment
Human health risk assessments involving this compound focus on evaluating exposure pathways and potential health effects. This includes assessing risks associated with dietary exposure through contaminated food sources.
Assessment Framework:
- Exposure Pathways: Identified through soil and food chain analyses .
- Health Effects: Studies indicate potential endocrine disruption and immune system impairment .
Case Studies
Several case studies have highlighted the implications of exposure to this compound:
Regulatory Framework
Regulatory bodies like the Environmental Protection Agency (EPA) have established guidelines for monitoring and managing risks associated with this compound. These regulations aim to mitigate human exposure and protect environmental health.
Regulatory Actions:
Comparison with Similar Compounds
1,2,3,4,7,8,9-Heptachlorodibenzofuran is unique among polychlorinated dibenzofurans due to its specific chlorination pattern . Similar compounds include:
1,2,3,4,6,7,8-Heptachlorodibenzofuran: Differing by the position of chlorine atoms.
1,2,3,4,7,8-Hexachlorodibenzofuran: Contains one less chlorine atom.
1,2,3,4,7,8,9-Octachlorodibenzofuran: Contains one more chlorine atom.
These compounds share similar properties but differ in their environmental persistence and biological effects .
Biological Activity
1,2,3,4,7,8,9-Heptachlorodibenzofuran (HpCDF) is a chlorinated dibenzofuran that belongs to a class of compounds known for their environmental persistence and potential toxicity. This article reviews the biological activity of HpCDF, including its mechanisms of action, toxicological effects, and implications for human health and the environment.
- Chemical Formula: C₁₂HCl₇O
- Molecular Weight: 409.31 g/mol
- CAS Number: 55673-89-7
Mechanisms of Biological Activity
HpCDF exhibits a range of biological activities primarily due to its ability to interact with the aryl hydrocarbon receptor (AhR). This receptor is crucial in mediating the toxic effects of dioxins and related compounds. Upon binding to AhR, HpCDF can initiate a series of cellular responses that lead to various toxicological outcomes.
Key Mechanisms:
- Immunotoxicity: Studies have shown that HpCDF can decrease the number of splenic plaque-forming cells, indicating immunosuppression. This effect suggests that exposure may impair immune function .
- Reproductive and Developmental Toxicity: Evidence indicates that HpCDF exposure can lead to reproductive disorders and developmental toxicity in laboratory animals .
- Carcinogenic Potential: Like other dioxin-like compounds, HpCDF is suspected to have carcinogenic properties. Epidemiological studies have linked exposure to dioxins with increased cancer risk in humans .
Toxicological Effects
The toxicological profile of HpCDF has been characterized through various studies examining its effects on different biological systems.
Case Studies:
- Animal Studies: In rodent models, exposure to low doses of HpCDF resulted in significant weight loss, liver necrosis, and alterations in lymphocyte populations . These findings are consistent with those observed for other dioxin-like compounds.
- Human Health Risks: Occupational exposure studies have reported adverse health effects such as reproductive disorders and developmental toxicity among workers exposed to dioxin-like compounds .
Comparative Toxicity Data
The following table summarizes the toxicity equivalency factors (TEFs) for various dioxin and furan congeners, including HpCDF:
Congener | TEF (Humans) | TEF (Mammals) | TEF (Fish) |
---|---|---|---|
2,3,7,8-Tetrachlorodibenzo-p-dioxin (TCDD) | 1 | 1 | 1 |
This compound | 0.01 | 0.01 | 0.01 |
1,2,3,4-Hexachlorodibenzofuran | 0.1 | 0.1 | 0.1 |
2,3,4,7,8-Pentachlorodibenzofuran | 0.5 | 0.5 | 1 |
Environmental Persistence and Bioaccumulation
HpCDF is known for its environmental persistence and potential for bioaccumulation. It is often found as a byproduct in the production of organochlorine pesticides and during the incineration of organic materials in the presence of chlorine . The compound's half-life in biological systems can extend up to several years depending on exposure routes and environmental conditions.
Properties
IUPAC Name |
1,2,3,4,7,8,9-heptachlorodibenzofuran | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12HCl7O/c13-2-1-3-4(7(15)6(2)14)5-8(16)9(17)10(18)11(19)12(5)20-3/h1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VEZCTZWLJYWARH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C(=C(C(=C1Cl)Cl)Cl)C3=C(O2)C(=C(C(=C3Cl)Cl)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12HCl7O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9052216 | |
Record name | 1,2,3,4,7,8,9-Heptachlorodibenzofuran | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9052216 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
409.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
55673-89-7 | |
Record name | 1,2,3,4,7,8,9-Heptachlorodibenzofuran | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=55673-89-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,2,3,4,7,8,9-Heptachlorodibenzofuran | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055673897 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,2,3,4,7,8,9-Heptachlorodibenzofuran | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9052216 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,2,3,4,7,8,9-Heptachlorodibenzofuran | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 1,2,3,4,7,8,9-HEPTACHLORODIBENZOFURAN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R443MRN2CG | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How can I identify 1,2,3,4,7,8,9-Heptachlorodibenzofuran in a complex sample?
A: this compound can be identified in complex samples using gas chromatography coupled with matrix isolation and Fourier transform infrared spectroscopy (GC/MI/FT-IR). This technique provides reference-quality spectra for reliable identification. [] The research by Brasch et al. presents the specific infrared spectral signature of this compound, which can be used for its identification. []
Q2: What is the sensitivity of the GC/MI/FT-IR method for detecting this compound?
A: The instrumental detection limits for this compound using GC/MI/FT-IR spectroscopy fall within the mid-to-high picogram and low nanogram ranges. [] This makes the technique suitable for trace analysis of this compound in environmental and biological samples.
Q3: How does the structure of this compound relate to its potential toxicity?
A: While the provided research focuses on analytical methods and doesn't delve into toxicity mechanisms, it's known that polychlorinated dibenzo-p-dioxins and dibenzofurans, including this compound, exert their toxicity primarily through aryl hydrocarbon receptor (AhR) activation. [] The degree of chlorination and the position of chlorine atoms on the dibenzofuran structure influence its binding affinity to the AhR and, consequently, its toxicity.
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